![molecular formula C20H22N2O2 B4629025 3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4629025.png)

3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide often involves multicomponent reactions, coupling reactions, or specific modifications to existing functional groups. For example, Hanna and Girges (1990) described the synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives as additives to resist photooxidation in polymers, indicating a method that could potentially be adapted for the synthesis of the target compound (Hanna & Girges, 1990).

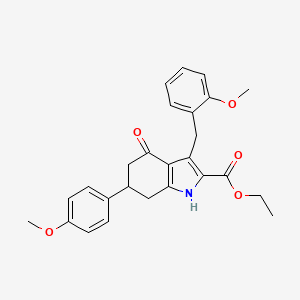

Molecular Structure Analysis

Structural analysis of similar compounds involves spectroscopic methods like NMR, FT-IR, and X-ray crystallography. Kulai and Mallet-Ladeira (2016) utilized these techniques to elucidate the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, showcasing how structural features can be precisely determined (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Chemical reactivity and properties, such as photooxidation resistance or interaction with polymers, are key aspects of these compounds. The study by Hanna and Girges (1990) on photooxidation retardants highlights the role of structural elements in the compound's performance as a UV absorber, suggesting how the functional groups in 3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide might influence its chemical behavior (Hanna & Girges, 1990).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the applications of a compound. Studies on related compounds, like those by Kulai and Mallet-Ladeira (2016), provide a foundation for predicting these properties through methods like crystallography (Kulai & Mallet-Ladeira, 2016).

Aplicaciones Científicas De Investigación

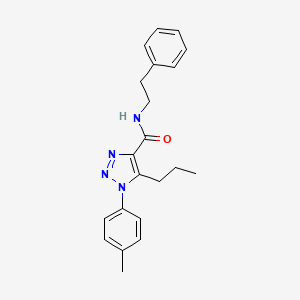

Anticonvulsant Activity and Drug Design

A notable application of 3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide derivatives is in the development of hybrid compounds with anticonvulsant properties. These compounds combine chemical fragments from well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Studies have identified several derivatives with broad spectra of activity across preclinical seizure models. For instance, one derivative demonstrated high protection in the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the six-hertz (6 Hz) model of pharmacoresistant limbic seizures, without impairing motor coordination in animals. This suggests a potential for these derivatives in creating more effective and safer antiepileptic drugs (Kamiński et al., 2015).

Photooxidation Retardants in Polymers

Another research direction explores the use of 3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide derivatives as photooxidation retardants in polymers. These compounds, through their structural characteristics, including double hydrogen bonding, act as UV absorbers, protecting polymers from degradation caused by exposure to UV light. Such applications are crucial in extending the lifespan of polymer-based products by preventing their photooxidative degradation (Hanna & Girges, 1990).

Pharmacokinetics and Metabolism in Drug Development

In drug development, understanding the pharmacokinetics and metabolism of compounds is crucial. Research on selective androgen receptor modulators (SARMs), including those based on the 3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide structure, reveals these compounds exhibit low clearance, moderate volume of distribution, and extensive metabolism in rats. Such studies provide essential insights into designing compounds with ideal pharmacokinetic profiles for androgen-dependent diseases, highlighting the importance of molecular properties in drug development (Wu et al., 2006).

Propiedades

IUPAC Name |

3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19(13-8-16-6-2-1-3-7-16)21-18-11-9-17(10-12-18)20(24)22-14-4-5-15-22/h1-3,6-7,9-12H,4-5,8,13-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFANZBVZCYMAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4628942.png)

![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)

![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4628962.png)

![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)

![N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B4628967.png)

![5-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628971.png)

![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4628984.png)

![N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4628987.png)

![3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4629008.png)

![3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4629017.png)

![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)

![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methylbenzamide](/img/structure/B4629035.png)